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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

Cat. No.: B081999

An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethylthio)benzoic acid, with the IUPAC name 4-ethylsulfanylbenzoic acid, is an organic
compound that has garnered interest in various scientific fields.[1] It is recognized as a
stabilizer and a biotransformation product of salicylic acid. Notably, it has been identified as a
potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an
antibacterial agent, particularly against antibiotic-resistant strains. This guide provides a
comprehensive overview of its chemical properties, a representative synthesis protocol, and its
known biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(Ethylthio)benzoic acid is
presented in Table 1. This data is essential for its handling, characterization, and application in
experimental settings.
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Property Value Reference
IUPAC Name 4-ethylsulfanylbenzoic acid [1]

CAS Number 13205-49-7 [1][2]
Molecular Formula CoH1002S [1]
Molecular Weight 182.24 g/mol [1][2]
Appearance Solid [2]

Melting Point 145-147 °C [2]

Flash Point 145 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-
(Ethylthio)benzoic acid. While a complete public dataset is not readily available, data from
closely related analogs such as 4-(methylthio)benzoic acid and general knowledge of benzoic
acid spectra provide expected characteristic signals.
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Spectroscopic Technique

Expected Characteristics

1H NMR

Signals corresponding to the ethyl group (a
triplet and a quartet), aromatic protons in the
para-substituted pattern, and a singlet for the
carboxylic acid proton. For the similar 4-
(methylthio)benzoic acid, aromatic protons

appear around 7.2-8.0 ppm.

13C NMR

Resonances for the ethyl carbon atoms, four
distinct aromatic carbons (due to symmetry),
and a downfield signal for the carboxylic carbon.
For 4-(methylthio)benzoic acid, the carboxylic

carbon is observed around 167 ppm.

IR Spectroscopy

A broad O-H stretching band for the carboxylic
acid from approximately 3300 to 2500 cm~1, a
sharp C=0 stretching peak around 1700 cm™1,
and C-H stretching and bending vibrations for

the aromatic ring and alkyl chain.[3]

Synthesis of 4-(Ethylthio)benzoic Acid
Representative Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of thioether-

substituted benzoic acids, based on established chemical transformations.

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.benchchem.com/product/b081999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reaction Step 1: Nucleophilic Aromatic Substitution

4-Halobenzoic acid Sodium ethanethiolate

Solvent|

Reaction Step 2: Acidification

4-(Ethylthio)benzoic acid salt Aqueous Acid (e.g., HCI)

4-(Ethylthio)benzoic acid

Workup and| Purification

Extraction

Washing

Recrystallization
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Caption: Synthetic workflow for 4-(Ethylthio)benzoic acid.
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Experimental Protocol

The following is a representative experimental protocol for the synthesis of an aryl thioether

benzoic acid, adapted from a procedure for a similar compound.

Materials:

4-Halobenzoic acid (e.g., 4-bromobenzoic acid)

Sodium ethanethiolate

Anhydrous N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCI), 1 M

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF.

Nucleophilic Substitution: Add sodium ethanethiolate (1.1 equivalents) to the solution. Heat
the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by
Thin Layer Chromatography (TLC).

Quenching and Acidification: Once the reaction is complete, cool the mixture to room
temperature and pour it into water. Acidify the aqueous solution to a pH of approximately 2
by the slow addition of 1 M HCI. A precipitate should form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous MgSOQOa.
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« Purification: Filter the drying agent and concentrate the organic solvent under reduced
pressure. The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield pure 4-(ethylthio)benzoic acid.

Biological Activity and Mechanism of Action
Inhibition of Bacterial Cytochrome P450

4-(Ethylthio)benzoic acid has been identified as a potent inhibitor of bacterial cytochrome
P450 (CYP) enzymes. These enzymes are often crucial for the survival of bacteria,
participating in various metabolic processes. Inhibition of these enzymes can lead to bacterial
cell death or stasis, making this compound a candidate for antimicrobial drug development.

Bacterial Cell
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Substrate Inhibition 4 Cytochrome P450 and Proliferation
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Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.

General Activity of Benzoic Acid Derivatives on
Proteostasis

Benzoic acid derivatives have been shown to modulate the proteostasis network in human
cells. This network is responsible for maintaining the health of the cellular proteome through
protein synthesis, folding, and degradation. Dysregulation of proteostasis is linked to aging and
various diseases. Studies on similar benzoic acid derivatives have shown that they can
enhance the activity of the two primary protein degradation systems: the Ubiquitin-Proteasome
Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).[4]
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Caption: General mechanism of benzoic acid derivatives on proteostasis.

Applications in Drug Development

The inhibitory action of 4-(Ethylthio)benzoic acid on bacterial cytochrome P450 enzymes
makes it a promising lead compound for the development of new antibiotics. Its mechanism of
action may be effective against bacteria that have developed resistance to conventional
antibiotics. Furthermore, the broader family of benzoic acid derivatives shows potential in
addressing age-related diseases through the modulation of proteostasis, suggesting that 4-
(Ethylthio)benzoic acid could be investigated for such activities as well.[4]

Conclusion
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4-(Ethylthio)benzoic acid is a molecule with significant potential, particularly in the field of
antibacterial research. Its well-defined chemical properties and the availability of synthetic
routes provide a solid foundation for further investigation. Future research should focus on
elucidating its specific interactions with bacterial CYP450 enzymes, evaluating its efficacy in
various bacterial strains, and exploring its potential effects on cellular proteostasis to uncover
its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

